molecular formula C18H14Cl2N2 B3001795 N-[2-(4-chlorophenyl)ethyl]-1-(2-chloroquinolin-3-yl)methanimine CAS No. 793727-71-6

N-[2-(4-chlorophenyl)ethyl]-1-(2-chloroquinolin-3-yl)methanimine

Cat. No.: B3001795
CAS No.: 793727-71-6
M. Wt: 329.22
InChI Key: XBTJARJLGDQFFO-UHFFFAOYSA-N
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Description

N-[2-(4-Chlorophenyl)ethyl]-1-(2-chloroquinolin-3-yl)methanimine is a high-purity chemical intermediate of significant interest in medicinal chemistry and drug discovery research. This compound features a methanimine (Schiff base) linker connecting a 4-chlorophenethylamine moiety to a 2-chloroquinoline ring system. The 2-chloroquinoline scaffold is a privileged structure in medicinal chemistry, known for its presence in compounds with a range of pharmacological activities, serving as a key building block for the synthesis of more complex molecules (see, for example, related chloroquinoline derivatives) . Similarly, the 4-chlorophenethylamine fragment is a common intermediate in organic synthesis (see related compounds) . The presence of the imine group makes this compound a versatile precursor for the synthesis of novel amines, heterocyclic compounds, and targeted ligand libraries. Researchers can utilize this chemical in the exploration of new therapeutic agents, particularly in the development of kinase inhibitors, antimicrobial agents, or receptor modulators. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-1-(2-chloroquinolin-3-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2/c19-16-7-5-13(6-8-16)9-10-21-12-15-11-14-3-1-2-4-17(14)22-18(15)20/h1-8,11-12H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTJARJLGDQFFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(4-chlorophenyl)ethyl]-1-(2-chloroquinolin-3-yl)methanimine involves several steps. One common synthetic route includes the reaction of 2-chloroquinoline-3-carbaldehyde with 4-chlorophenylethylamine under specific reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and may involve the use of a catalyst to facilitate the process . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including temperature control, reaction time, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

N-[2-(4-chlorophenyl)ethyl]-1-(2-chloroquinolin-3-yl)methanimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of N-[2-(4-chlorophenyl)ethyl]-1-(2-chloroquinolin-3-yl)methanimine typically involves the condensation reaction between 2-chloroquinoline derivatives and substituted anilines or phenyl compounds. The structural characterization of the synthesized compound is often performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides insights into the molecular structure and confirms the presence of specific functional groups.
  • Infrared (IR) Spectroscopy : Identifies characteristic absorption bands corresponding to various functional groups.
  • X-ray Crystallography : Offers detailed information about the three-dimensional arrangement of atoms in the compound.

Antimalarial Activity

Research indicates that compounds similar to this compound exhibit significant antimalarial properties. For instance, studies have shown that quinoline derivatives can inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. The mechanism often involves interference with heme polymerization, a crucial process for parasite survival .

Antileishmanial Activity

In addition to antimalarial effects, quinoline-based compounds have demonstrated potential against Leishmania species, which cause leishmaniasis. In vitro studies have indicated that these compounds can inhibit the proliferation of Leishmania parasites, making them candidates for further development in treating this disease .

Cytotoxicity and Antitumor Activity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Research findings suggest that this compound can induce apoptosis in cancer cells through mechanisms such as oxidative stress and disruption of mitochondrial function . The structure-activity relationship (SAR) studies indicate that modifications in the quinoline moiety can enhance its cytotoxic potency.

Synthesis and Evaluation of Antimalarial Activity

A study published in 2023 synthesized a series of heterocyclic chloroquine hybrids, including this compound. These compounds were screened for their ability to inhibit β-hematin formation, a critical step in the malaria life cycle. The results showed promising antimalarial activity with IC50 values comparable to existing antimalarial drugs .

Antileishmanial Screening

Another investigation focused on a library of quinoline derivatives, including the target compound, assessing their efficacy against Leishmania donovani. The study revealed that certain structural modifications significantly increased activity against this parasite, highlighting the importance of molecular design in drug development .

Conclusion and Future Directions

This compound represents a promising scaffold for developing new therapeutic agents against malaria and leishmaniasis. Ongoing research is crucial to optimize its structure for enhanced efficacy and reduced toxicity.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectsReference
AntimalarialPlasmodium falciparumInhibition of growth
AntileishmanialLeishmania donovaniInhibition of proliferation
CytotoxicityVarious cancer cell linesInduction of apoptosis

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-1-(2-chloroquinolin-3-yl)methanimine involves its interaction with specific molecular targets. The compound may inhibit the growth of microorganisms by interfering with their cellular processes, such as DNA replication or protein synthesis. The exact molecular pathways and targets involved in its antimicrobial activity are still under investigation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Features

(a) 1-(2-Chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine ()
  • Substituents : A 4-fluorobenzyl group replaces the 2-(4-chlorophenyl)ethyl chain in the target compound.
  • Crystal Structure : The antiparallel molecular arrangement in the crystal lattice forms a one-dimensional framework, suggesting distinct packing behavior compared to the target compound (if steric differences exist) .
(b) 4-Chlorophenyl-N-(4-methoxyphenyl)methanimine ()
  • Substituents: A 4-methoxyphenyl group replaces the quinoline core, and the imine is linked to a 4-chlorophenyl group.
  • Electronic Effects: The methoxy group is electron-donating, contrasting with the electron-withdrawing quinoline moiety in the target compound. This may enhance the imine’s stability against hydrolysis .
  • Physical Properties : Boiling point (378.6°C) and density (1.11 g/cm³) are reported, providing benchmarks for comparison if data for the target compound were available .
(c) (E)-1-[1-(4-Chlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine ()
  • Substituents: A pyrrole-triazole hybrid replaces the quinoline system.

Key Research Findings

  • Crystallography: The antiparallel packing in 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine underscores the role of substituents in dictating solid-state behavior, a critical factor in material science applications .
  • Reactivity : Electron-donating groups (e.g., methoxy in ) enhance imine stability, whereas electron-withdrawing groups (e.g., chloro in the target compound) may increase electrophilicity, favoring nucleophilic reactions .

Biological Activity

N-[2-(4-chlorophenyl)ethyl]-1-(2-chloroquinolin-3-yl)methanimine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chlorophenyl group and a quinoline moiety, which are known for their diverse biological activities. The structure can be represented as follows:

N 2 4 chlorophenyl ethyl 1 2 chloroquinolin 3 yl methanimine\text{N 2 4 chlorophenyl ethyl 1 2 chloroquinolin 3 yl methanimine}

This structure may confer specific interactions with biological targets, making it a candidate for further investigation.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of quinoline derivatives, including those similar to this compound. For example, quinoline derivatives have shown significant activity against various bacterial strains and fungi. A study highlighted that certain quinoline derivatives exhibited potent antibacterial and antifungal activities, suggesting that modifications to the quinoline structure can enhance these effects .

Antimalarial Activity

Quinoline derivatives are well-known for their antimalarial properties. Research indicates that compounds with similar structures to this compound demonstrate good antiplasmodial activity against Plasmodium falciparum, with IC50 values often in the low micromolar range. For instance, some derivatives were reported to have IC50 values ranging from 0.014 to 5.87 µg/mL against P. falciparum . This suggests that the compound could potentially serve as a lead in the development of new antimalarial agents.

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of quinoline derivatives. For example, a study on synthesized quinoline-thiazole compounds indicated varying degrees of cytotoxicity across different cell lines, with some compounds exhibiting selective toxicity towards cancer cells while sparing normal cells . This selectivity is crucial for developing therapeutic agents that minimize adverse effects.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may inhibit key enzymes involved in cellular processes or interfere with nucleic acid synthesis due to its structural similarities with known inhibitors .

Study 1: Antimicrobial Evaluation

A case study evaluated various quinoline derivatives for their antimicrobial efficacy against resistant bacterial strains. The study found that certain modifications to the quinoline structure significantly enhanced antimicrobial activity, indicating a promising avenue for developing new antibiotics based on this scaffold .

Study 2: Antiplasmodial Activity Assessment

In another study focusing on antiplasmodial activity, several synthesized derivatives were tested against both chloroquine-sensitive and resistant strains of P. falciparum. Results showed that some compounds exhibited IC50 values comparable to or better than chloroquine, suggesting potential as effective antimalarial drugs .

Summary of Findings

Activity IC50 Range Notes
AntibacterialVaries (µg/mL)Enhanced by structural modifications
AntifungalVaries (µg/mL)Effective against multiple fungal strains
Antimalarial0.014 - 5.87Comparable efficacy to established antimalarials
CytotoxicityVaries (µM)Selective toxicity observed in cancer cell lines

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[2-(4-chlorophenyl)ethyl]-1-(2-chloroquinolin-3-yl)methanimine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound is synthesized via Schiff base formation, typically involving condensation of 2-(4-chlorophenyl)ethylamine with 2-chloroquinoline-3-carbaldehyde under reflux in ethanol. Key parameters include:

  • Solvent : Ethanol (polar, protic) promotes imine formation due to its ability to stabilize intermediates .
  • Reaction Time : 1–2 hours under reflux (≈78°C) ensures completion .
  • Workup : Slow evaporation of the solvent yields crystalline products suitable for X-ray analysis (yield ~78%) .
    • Optimization : Adjusting stoichiometry (1:1 molar ratio), using molecular sieves to absorb water, or employing catalysts like acetic acid can enhance yield.

Q. How is the compound characterized to confirm its structure and purity?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for the imine (CH=N, δ ~8.3–8.5 ppm) and aromatic protons (δ ~6.8–8.5 ppm). Chlorine substituents deshield adjacent protons .
  • Mass Spectrometry (MS) : Confirm molecular ion ([M+H]+) and fragmentation patterns. For example, a molecular ion at m/z ≈ 356 (C18H14Cl2N2) .
  • UV-Vis Spectroscopy : Detect π→π* transitions in the quinoline and imine moieties (λmax ≈ 250–350 nm) .

Advanced Research Questions

Q. What advanced spectroscopic or crystallographic methods resolve structural ambiguities in methanimine derivatives?

  • Methodological Answer :

  • X-ray Crystallography : Resolves bond lengths (e.g., C=N: ~1.28 Å) and dihedral angles between aromatic rings. For example, the chloroquinoline and chlorophenyl planes may exhibit a torsional angle of ~15–30°, influencing conjugation .
  • DFT Calculations : Predict optimized geometry and electronic properties (e.g., HOMO-LUMO gaps) to correlate with experimental data .
  • Solid-State NMR : Differentiates crystalline vs. amorphous phases and detects hydrogen bonding in the lattice .

Q. How do researchers analyze and reconcile discrepancies in spectral data during structural elucidation?

  • Methodological Answer :

  • Cross-Validation : Compare NMR data with databases (e.g., NIST Chemistry WebBook) . For example, conflicting NOESY signals may arise from dynamic processes in solution.
  • Variable-Temperature NMR : Identifies conformational flexibility or tautomerism. For instance, imine proton shifts may broaden at lower temperatures due to hindered rotation .
  • High-Resolution MS : Resolves isotopic patterns (e.g., Cl isotopes: 35Cl/37Cl) to confirm molecular formula .

Q. What computational methods predict the compound’s reactivity or interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Screens against protein databases (e.g., PDB) to identify binding sites. The chloroquinoline moiety may interact with hydrophobic pockets in enzymes .
  • MD Simulations : Models stability in biological membranes or solvent systems (e.g., water/ethanol) over 100-ns trajectories .
  • QSAR Studies : Correlates substituent effects (e.g., Cl position) with bioactivity using Hammett constants or logP values .

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